Diethyl cyclopentane-1,1-dicarboxylate
Overview
Description
Diethyl cyclopentane-1,1-dicarboxylate, also known as this compound, is a useful research compound. Its molecular formula is C11H18O4 and its molecular weight is 214.26 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 67352. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Cyclopentane-1,3-diones, similar in structure to diethyl cyclopentane-1,1-dicarboxylate, have been identified as potential novel isosteres for the carboxylic acid functional group. This makes them useful in designing potent thromboxane (A2) receptor antagonists, which can have significant implications in medical chemistry (Ballatore et al., 2011).
The Lewis acid-catalyzed cyclodimerization of 2-arylcyclopropane-1,1-dicarboxylates, related to this compound, provides a convenient approach to synthesize polyfunctionalized cyclopentanes. This process illustrates the compound's utility in organic synthesis (Chagarovskiy et al., 2011).
A study involving Diethyl 4-phenylethynylazulene-1,3-dicarboxylate demonstrated a Friedel-Crafts-type ring closure, yielding cyclopent[cd]azulene derivatives. This highlights its potential in synthetic organic chemistry (Nakadate et al., 1977).
Diethyl 1,1-cyclopropanedicarboxylate, closely related to this compound, has been used in the anionic ring-opening polymerization, demonstrating its role in polymer science (Penelle et al., 1994).
Cyclohexane-1,2,-1,3-, and 1,4-dicarboxylates, structurally similar to this compound, have shown unique conformational effects in gas-phase cations, indicating their significance in the study of ion chemistry (Etinger et al., 1993).
Research into the design of gem-cyclopentenedicarboxylic acid derivatives using CH alkylation of diethyl malonate with cis-1,4-dichlorobutene and diethyl cyclopent-3-ene-1,1-dicarboxylate illustrates the compound's utility in developing novel esters (Raskil’dina et al., 2016).
Mechanism of Action
Target of Action
Diethyl cyclopentane-1,1-dicarboxylate is a unique chemical compound with the empirical formula C11H18O4 . .
Mode of Action
It is known that similar dicarboxylate compounds can participate in various chemical reactions, such as ring-opening addition reactions with different nucleophilic reagents .
Biochemical Pathways
It has been noted that similar compounds can be involved in ch alkylation of diethyl malonate with cis-1,4-dichlorobutene .
Pharmacokinetics
It is suggested that the compound has high gastrointestinal absorption and is bbb permeant .
Action Environment
It is generally recommended to ensure adequate ventilation when handling this compound and to take precautionary measures against static discharges .
Properties
IUPAC Name |
diethyl cyclopentane-1,1-dicarboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18O4/c1-3-14-9(12)11(7-5-6-8-11)10(13)15-4-2/h3-8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAKRHRXBVSLQAO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCCC1)C(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40194492 | |
Record name | Diethyl 1,1-cyclopentanedicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40194492 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4167-77-5 | |
Record name | 1,1-Cyclopentanedicarboxylic acid, 1,1-diethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4167-77-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Diethyl cyclopentane-1,1-dicarboxylate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004167775 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4167-77-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=67352 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Diethyl 1,1-cyclopentanedicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40194492 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Diethyl 1,1-cyclopentanedicarboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.841 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DIETHYL CYCLOPENTANE-1,1-DICARBOXYLATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HA543F6CEE | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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